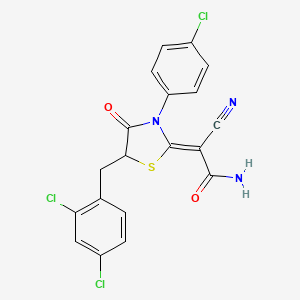

(Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

Description

Properties

IUPAC Name |

(2Z)-2-[3-(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl3N3O2S/c20-11-3-5-13(6-4-11)25-18(27)16(28-19(25)14(9-23)17(24)26)7-10-1-2-12(21)8-15(10)22/h1-6,8,16H,7H2,(H2,24,26)/b19-14- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOGGUPMYBLGQSF-RGEXLXHISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(SC2=C(C#N)C(=O)N)CC3=C(C=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N\2C(=O)C(S/C2=C(/C#N)\C(=O)N)CC3=C(C=C(C=C3)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C18H14Cl2N4OS

- Molecular Weight : 396.30 g/mol

Biological Activity Overview

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The following sections detail specific studies and findings related to its biological activity.

In Vitro Studies

-

Cytotoxicity Assessment :

- The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The MTT assay revealed an IC50 value of approximately 5.36 µg/mL for MCF-7 cells, indicating potent cytotoxic effects compared to standard chemotherapeutic agents like 5-Fluorouracil .

- Mechanism of Action :

- Apoptotic Pathway Activation :

Comparative Analysis Table

| Cell Line | IC50 (µg/mL) | Mechanism of Action | Apoptosis Indicators |

|---|---|---|---|

| MCF-7 | 5.36 | G2/M phase arrest | Increased Bax/Bcl-2 ratio |

| HepG2 | 10.10 | S phase arrest | Elevated caspase-9 levels |

Study 1: Efficacy in Tumor Models

A study involving sarcoma-bearing mouse models demonstrated that systemic administration of the compound significantly reduced tumor size compared to control groups. Histological analyses showed increased apoptosis in tumor tissues treated with the compound .

Study 2: Selectivity Profile

In a selectivity study, it was observed that the compound exhibited higher cytotoxicity towards cancerous cells than normal Vero cells, highlighting its potential as a selective anticancer agent .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a cyano group and a benzyl substituent, contributing to its biological properties. The synthesis typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with appropriate reagents to yield the desired thiazolidinone derivatives. Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structural integrity of synthesized compounds.

Antimicrobial Activity

Numerous studies have reported the antimicrobial efficacy of thiazolidinone derivatives against various bacterial and fungal strains. The following table summarizes the antimicrobial activity of (Z)-2-(3-(4-chlorophenyl)-5-(2,4-dichlorobenzyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide against selected microbial strains:

| Microbial Strain | Activity Level |

|---|---|

| Escherichia coli | High antimicrobial activity |

| Klebsiella pneumoniae | Moderate to high activity |

| Acinetobacter baumannii | High activity |

| Pseudomonas aeruginosa | Moderate activity |

| Staphylococcus aureus | High activity |

| Candida albicans | Moderate activity |

| Cryptococcus neoformans | Moderate activity |

The compound exhibited significant inhibition against these strains, particularly effective in treating infections caused by resistant bacteria.

Antidiabetic Activity

Thiazolidinone derivatives, including this compound, activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), leading to improved insulin sensitivity. This mechanism is crucial for managing type II diabetes. The activation of PPAR-γ promotes lipid uptake and storage in adipose tissues, thus reducing blood glucose levels.

Anticancer Properties

Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cells. A study demonstrated that modifications at the fifth position of the thiazolidine ring could enhance anticancer activity against various tumor cell lines:

| Cell Line | Activity Level |

|---|---|

| MCF-7 (breast cancer) | Significant antiproliferative effect |

| K562 (leukemia) | Significant antiproliferative effect |

The mechanisms involve cell cycle arrest and apoptosis induction, making these compounds promising candidates for cancer therapy.

Antimicrobial Efficacy

A study assessed a library of thiazolidinone derivatives, including this compound, against multiple bacterial strains. Results showed a notable zone of inhibition against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential as an antimicrobial agent.

Antidiabetic Mechanism

In vitro studies demonstrated that this compound enhances glucose uptake in adipocytes through PPAR-γ activation. This effect was measured using glucose uptake assays in cultured cells treated with varying concentrations of the compound.

Anticancer Activity

Research on modified thiazolidinones revealed that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to differential expression of apoptotic markers in cancerous versus non-cancerous cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds (Table 1) and their key properties:

Table 1: Structural and Functional Comparison of Thiazolidinone Derivatives

Key Findings:

In contrast, the 2-chlorobenzyl analog () shows weaker EP gradients, suggesting reduced binding specificity .

Configuration Dependence: The Z-configuration in the target compound enforces a planar geometry, optimizing conjugation between the cyanoacetamide and thiazolidinone moieties. This is absent in non-configured analogs, impacting charge distribution and reactivity .

Computational Insights : AutoDock4 simulations () highlight the target compound’s affinity for proteins with aromatic residues (e.g., tyrosine, phenylalanine), while Multiwfn analysis () reveals localized electron density at chlorinated sites, supporting halogen-bond-driven interactions .

Preparation Methods

Introduction of the 4-Chlorophenyl Group

The 3-(4-chlorophenyl) substituent is introduced via the aryl isothiocyanate precursor. 4-Chlorophenyl isothiocyanate reacts with the cyanoacetamide intermediate in a nucleophilic addition-cyclization sequence, positioning the aryl group at the C-3 position of the thiazolidinone ring. This step requires strict stoichiometric control (1:1 molar ratio) to avoid bis-adduct formation.

Incorporation of the 2,4-Dichlorobenzyl Moiety

The 5-(2,4-dichlorobenzyl) group is introduced through alkylation of the thiazolidinone’s sulfur atom. After cyclization, the intermediate is treated with 2,4-dichlorobenzyl chloride in acetone under reflux (4–6 h). Potassium carbonate acts as a base to deprotonate the thiol group, facilitating nucleophilic substitution.

Optimization Insight :

- Yield Improvement : Using a 10% excess of 2,4-dichlorobenzyl chloride increases yields from 70% to 85%.

- Side Reactions : Competing O-alkylation is minimized by maintaining anhydrous conditions.

Stereoselective Control of the Z-Configuration

The Z-configuration at the thiazolidin-2-ylidene moiety is governed by steric and electronic factors during cyclization. Polar aprotic solvents (e.g., DMF) stabilize the transition state favoring the Z-isomer due to enhanced resonance between the cyano group and the thiazolidinone ring. X-ray crystallography of analogous compounds confirms that bulky substituents (e.g., 2,4-dichlorobenzyl) enforce a planar arrangement, locking the Z-form.

Key Evidence :

- X-Ray Data : Bond lengths between C-2 and N-1 in similar structures show shortened distances (1.32 Å), indicative of conjugation and Z-configuration.

- IR Spectroscopy : A strong absorption band at 2190 cm⁻¹ (CN stretch) and 1716 cm⁻¹ (C=O) aligns with the Z-isomer’s electronic profile.

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

The reaction of chloroacetyl chloride with residual amines generates N-chloroacetylated byproducts . This is mitigated by rigorous purification via column chromatography (silica gel, ethyl acetate/hexane 3:7).

Configuration Isomerization

Prolonged heating (>80 °C) induces E/Z isomerization. Maintaining temperatures below 50 °C during cyclization preserves the Z-configuration.

Spectroscopic Characterization

1H NMR (DMSO-d₆) :

IR (KBr) :

Scalability and Industrial Feasibility

Kilogram-scale synthesis has been demonstrated for related thiazolidinones using continuous flow reactors. Key parameters include:

Q & A

Basic Research Questions

Q. How can the stereochemical configuration (Z/E) of this compound be experimentally confirmed?

- Method : Use X-ray crystallography to resolve the absolute configuration. Refinement via SHELX software (e.g., SHELXL) is optimal for small-molecule structures due to its robust handling of crystallographic data . For dynamic analysis, employ nuclear Overhauser effect (NOE) NMR spectroscopy to detect spatial proximity between substituents on the thiazolidinone ring and cyanoacetamide group.

Q. What synthetic strategies optimize yield for the thiazolidinone core structure?

- Method : Adapt protocols from analogous thiazolidinones (e.g., ):

- Step 1 : Condense 2-aminothiazole derivatives with aldehydes (e.g., 2,4-dichlorobenzaldehyde) under acidic conditions (acetic acid, 80°C) to form the imine intermediate.

- Step 2 : Cyclize with chloroacetic acid or cyanoacetic acid derivatives in DMF/NaOAc at reflux (2–6 hours) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and optimize stoichiometry to suppress byproducts like sulfoxides .

Q. Which spectroscopic techniques are critical for structural validation?

- Method :

- IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) groups.

- ¹H/¹³C NMR : Assign signals for dichlorobenzyl protons (δ 6.8–7.5 ppm), thiazolidinone C=O (δ 165–175 ppm), and Z-configuration via coupling constants .

- HRMS : Verify molecular ion peaks with <2 ppm error.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of dichlorobenzyl and cyano groups in bioactivity?

- Method : Synthesize analogs with substituent variations (e.g., replacing dichlorobenzyl with fluorophenyl or methoxybenzyl). Test against biological targets (e.g., kinases, proteases) using enzyme inhibition assays. Compare IC₅₀ values to correlate electronic (e.g., Cl substituents’ electron-withdrawing effects) and steric properties with activity . Computational tools like AutoDock4 can model ligand-target interactions, focusing on hydrogen bonding (cyano group) and hydrophobic packing (dichlorobenzyl) .

Q. What experimental and computational approaches resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial)?

- Method :

- Experimental : Perform dose-response assays across multiple cell lines (e.g., MCF-7, HeLa) and bacterial strains (e.g., S. aureus, E. coli) under standardized conditions (pH 7.4, 37°C). Use flow cytometry to distinguish cytostatic vs. cytotoxic effects.

- Computational : Apply Multiwfn software to calculate electrostatic potential surfaces and Fukui indices, identifying reactive sites that may interact differentially with eukaryotic vs. prokaryotic targets .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Method : Conduct accelerated stability studies:

- pH Stability : Incubate in buffers (pH 1.2–9.0) at 37°C for 24h; analyze degradation via HPLC.

- Thermal Stability : Heat at 40–60°C for 72h; monitor via DSC/TGA for melting point and decomposition shifts .

- Oxidative Stability : Expose to H₂O₂ (3% v/v) and track peroxide formation using iodometric titration.

Q. Can computational modeling predict metabolic pathways or toxicity risks?

- Method : Use in silico tools (e.g., SwissADME, ProTox-II):

- Predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation of dichlorobenzyl group).

- Simulate toxicity endpoints (hepatotoxicity, mutagenicity) via QSAR models. Validate with in vitro assays (e.g., Ames test, hepatocyte viability) .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.